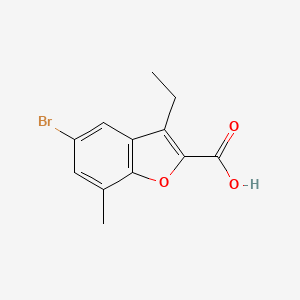![molecular formula C12H16ClNO2 B6615764 5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid CAS No. 1344074-30-1](/img/structure/B6615764.png)
5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid, or 5-chloro-2-DPBA, is a synthetic compound with a variety of potential applications in scientific research. It is a member of the class of compounds known as dibenzoylmethanes, which are characterized by their two benzoyl groups connected to a single carbon atom. 5-Chloro-2-DPBA has been studied for its potential to act as an inhibitor of enzymes, a modulator of gene expression, and a modulator of signal transduction pathways.
科学研究应用
5-Chloro-2-DPBA has been studied for its potential to act as an inhibitor of enzymes, a modulator of gene expression, and a modulator of signal transduction pathways. It has been used to study the activity of enzymes such as proteases, kinases, and phosphatases. It has also been used to study the regulation of gene expression in response to environmental stimuli and to study the regulation of signal transduction pathways in cells.
作用机制
The exact mechanism of action of 5-chloro-2-DPBA is not well understood. It is believed to act as an inhibitor of enzymes by binding to the enzyme’s active site and blocking its activity. In addition, it is believed to act as a modulator of gene expression and signal transduction pathways by binding to specific receptors and/or by interacting with other molecules in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-DPBA are not well understood. It has been reported to inhibit the activity of certain enzymes and to modulate gene expression and signal transduction pathways in cells. However, the exact effects of the compound on cells and organisms are not yet known.
实验室实验的优点和局限性
5-Chloro-2-DPBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, it can be used to study the activity of enzymes, the regulation of gene expression, and the regulation of signal transduction pathways. However, the exact effects of the compound on cells and organisms are not yet known, and it may have toxic effects in certain concentrations.
未来方向
The potential applications of 5-chloro-2-DPBA are numerous. Further research is needed to understand its biochemical and physiological effects, as well as its potential toxicity. In addition, studies are needed to explore its potential use as an inhibitor of enzymes, a modulator of gene expression, and a modulator of signal transduction pathways. Finally, further research is needed to explore the potential applications of 5-chloro-2-DPBA in drug development and other areas of medicine.
合成方法
The synthesis of 5-chloro-2-DPBA has been described in several papers. The most common method involves the reaction of 5-chloro-2-aminobenzoic acid (5-Chloro-2-ABA) with dimethylpropyl amine (DMP) in the presence of a base catalyst. The reaction is typically carried out at a temperature of 70-80 °C in an inert atmosphere. The reaction is typically complete within 1-2 hours. The resulting product is a white solid which can be isolated by precipitation or chromatography.
属性
IUPAC Name |
5-chloro-2-(2,2-dimethylpropylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)7-14-10-5-4-8(13)6-9(10)11(15)16/h4-6,14H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUWBORRQICJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)




![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)


![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)

![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)


